molecular formula C20H27N3O3S2 B2987137 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide CAS No. 946241-87-8

5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Cat. No.: B2987137
CAS No.: 946241-87-8
M. Wt: 421.57
InChI Key: CXCBSAJELLNHOB-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a sophisticated synthetic compound designed for research applications, integrating multiple pharmacologically relevant heterocyclic systems. Its molecular structure features a thiophene ring linked to a sulfonamide group, which is further connected to a complex amine side chain containing morpholine and 1-methylindoline motifs. The inclusion of the morpholine ring is a strategic design element, as this moiety is recognized as a key pharmacophore in numerous therapeutic agents and is known to enhance the potency and pharmacokinetic profile of drug candidates . Similarly, the thiophene-sulfonamide component is a scaffold of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors . The primary research value of this compound is its potential as a building block in drug discovery and its utility in biochemical probing . Researchers can employ this hybrid molecule to investigate structure-activity relationships (SAR), particularly against enzyme families where its constituent moieties are known to show activity. Thiophene sulfonamides have been extensively studied as potent inhibitors of metalloenzymes, such as carbonic anhydrases . Furthermore, both morpholine and thiophene derivatives have been precedented in scientific literature for their significant urease inhibitory efficacy . While the exact mechanism of action for this specific compound requires empirical validation, it is hypothesized to function via enzyme inhibition, potentially through coordination to metal ions in active sites or interaction with key amino acid residues, leveraging the sulfonamide group as a potential zinc-binding motif . This product is intended for use in in vitro assays and early-stage preclinical research to explore its biological activity, optimize its chemical structure, and understand its physicochemical properties. It is supplied as a high-purity compound for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-15-3-6-20(27-15)28(24,25)21-14-19(23-9-11-26-12-10-23)16-4-5-18-17(13-16)7-8-22(18)2/h3-6,13,19,21H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCBSAJELLNHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide typically involves several key steps:

  • Preparation of the Indole Derivative : Starting from 1-methylindoline, it is reacted with 2-chloroethylmorpholine under basic conditions.
  • Formation of the Sulfonamide : The resulting intermediate is then treated with thiophene-2-sulfonyl chloride to yield the final product.

This multi-step synthesis ensures the incorporation of both the indole and morpholine moieties, which are crucial for the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. A study evaluated several derivatives for their effectiveness against various bacterial strains. Notably, compounds demonstrated:

  • Moderate activity against Gram-positive bacteria such as Micrococcus luteus.
  • Effective inhibition against Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives .
CompoundTarget BacteriaMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusModerate

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its potential to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of key signaling pathways related to cell growth and survival.
  • Induction of oxidative stress , leading to increased apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological effects of compounds structurally related to 5-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide:

  • Study on Antimicrobial Efficacy : A series of synthesized derivatives were tested against clinical strains, revealing that modifications in the side chains significantly influenced their antibacterial potency. The most active derivative showed a strong correlation between structural features and biological activity .
  • Evaluation of Anticancer Properties : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines, demonstrating that certain derivatives could effectively inhibit cell growth at micromolar concentrations.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound Not explicitly provided* ~423.5 (estimated) 1-methylindolin-5-yl, morpholinoethyl N/A
5-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide (2034410-13-2) C₁₇H₂₀N₂O₃S₂ 364.5 Hydroxyethyl, 1-methylindol-5-yl
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide (2034273-71-5) C₁₅H₁₉N₃O₅ 338.4 Furopyridine, oxo group
5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide (1787916-42-0) C₁₆H₁₇N O₄S₃ 383.5 Furan-hydroxymethyl, thiophenemethyl

* Molecular formula of the target compound can be inferred as C₁₉H₂₆N₄O₃S₂ based on structural analysis.

Key Structural Differences and Implications

Substituent on the Sulfonamide Nitrogen The target compound incorporates a morpholinoethyl group, which introduces a tertiary amine and oxygen-rich heterocycle. This may enhance solubility in polar solvents compared to analogs like the hydroxyethyl-substituted compound (CAS 2034410-13-2) . Morpholine derivatives are often utilized to improve pharmacokinetic properties, such as blood-brain barrier penetration.

Backbone Modifications

  • The ethyl substitution on the thiophene ring in CAS 1787916-42-0 introduces bulkier alkyl chains compared to the methyl group in the target compound. This could influence steric interactions in molecular recognition .

Molecular Weight and Complexity The target compound’s estimated molecular weight (~423.5) is higher than its analogs (338.4–383.5), primarily due to the morpholinoethyl and methylindolinyl groups. Higher molecular weight may impact bioavailability, though this is speculative without experimental data.

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